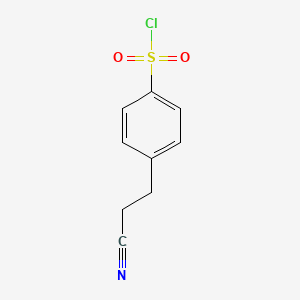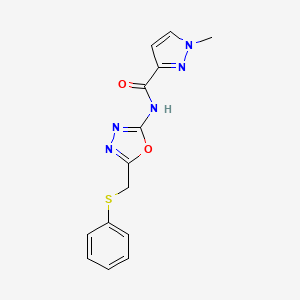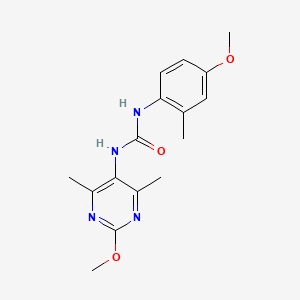
4-(2-Cyanoethyl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Cyanoethyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 2089277-45-0 . It has a molecular weight of 229.69 . The IUPAC name for this compound is 4-(2-cyanoethyl)benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “4-(2-Cyanoethyl)benzene-1-sulfonyl chloride” is 1S/C9H8ClNO2S/c10-14(12,13)9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Cyanoethyl)benzene-1-sulfonyl chloride” are not available, it’s worth noting that aromatic compounds like this one often undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Cyanoethyl)benzene-1-sulfonyl chloride” include a molecular weight of 229.69 . Unfortunately, specific details such as boiling point or storage conditions were not found in the sources.Wissenschaftliche Forschungsanwendungen
Friedel-Crafts Sulfonylation
"Friedel-Crafts sulfonylation in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids" study showcases an unconventional reaction medium for the sulfonylation reaction of benzene and substituted benzenes with sulfonyl chlorides. This process enhances reactivity and yields under ambient conditions, providing insights into the mechanistic aspects of the reaction through 27Al NMR spectroscopy (Nara, Harjani, & Salunkhe, 2001).
Structural and Electronic Characterization
The synthesis and characterization of "4-methyl-N-(naphthalene-1-yl)benzene sulfonamide" explores the structural and electronic properties of a sulfonamide compound derived from the reaction with sulfonyl chloride. Detailed analyses include FTIR, NMR, X-ray diffraction, and DFT studies, offering valuable data on molecular geometry and electronic properties (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Microwave-Assisted Sulfonylation
"Acylation and related reactions under microwaves. 4. Sulfonylation reactions of aromatics" research demonstrates the efficiency of microwave irradiation in solvent-free sulfonylation of benzene derivatives, emphasizing the role of iron(III) chloride as a catalyst. This method highlights the interaction between microwave energy and polar species in the reaction, pointing towards a potential acceleration of sulfonylation processes (Marquié, Laporterie, Dubac, Roques, & Desmurs, 2001).
Palladium-Catalyzed Ortho-Sulfonylation
The study on "Palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines and subsequent formation of ortho-sulfonylated phenols" presents a novel protocol for direct sulfonylation using palladium catalysis. It showcases the versatility of the method across different substrates and the efficient synthesis of ortho-sulfonylated phenols (Xu, Liu, Li, & Sun, 2015).
Safety and Hazards
The safety data sheet for a related compound, benzenesulfonyl chloride, indicates that it is hazardous. It can cause severe skin burns and eye damage . It’s also harmful if swallowed . Contact with water liberates toxic gas . It’s reasonable to assume that “4-(2-Cyanoethyl)benzene-1-sulfonyl chloride” may have similar hazards, but specific safety data for this compound was not found.
Eigenschaften
IUPAC Name |
4-(2-cyanoethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c10-14(12,13)9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVXUPWSUXHFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyanoethyl)benzene-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2858127.png)
![3-[2-(4-Fluorophenoxy)phenyl]acrylic acid](/img/structure/B2858128.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2858130.png)
![3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2858133.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2858134.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858136.png)
![N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester](/img/structure/B2858139.png)
![N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2858140.png)

![4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2858142.png)
